

# A Guide to Inter-Laboratory Validation of Phenylalanine and Tyrosine Measurements

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## Compound of Interest

Compound Name: Phe-Tyr

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This guide provides an objective comparison of common methods for the quantification of Phenylalanine (Phe) and Tyrosine (Tyr), crucial biomarkers for monitoring inherited metabolic disorders such as Phenylketonuria (PKU). The information presented is synthesized from inter-laboratory validation studies, proficiency testing (PT) schemes, and external quality assessment (EQA) programs to ensure a comprehensive overview of method performance across different laboratories.

## Data Presentation: Comparison of Analytical Methods

The performance of analytical methods for Phe and Tyr measurement can vary between laboratories. Data from proficiency testing and external quality assessment schemes provide valuable insights into this inter-laboratory variability, typically expressed as the coefficient of variation (CV%). A lower CV% indicates better agreement among laboratories.

Analytical Method	Analyte	Inter-Laboratory CV%	Key Findings
Tandem Mass Spectrometry (MS/MS)	Phenylalanine	10.5% - 20.2% <a href="#">[1]</a>	Widely used for newborn screening. <a href="#">[2]</a> <a href="#">[3]</a> Differences in results can arise from the use of derivatized vs. non-derivatized methods and variability in commercial kits and laboratory-developed tests. <a href="#">[1]</a> <a href="#">[4]</a>
Tyrosine	~10% (Harmonized) <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	Harmonization efforts using common quality control materials can reduce inter-laboratory variation. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection	Phenylalanine	<10% (Inter-assay) <a href="#">[8]</a> <a href="#">[9]</a>	Offers good sensitivity and reproducibility. <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[11]</a> Inter-batch CVs have been reported as low as 1.8% to 2.9% in single-laboratory validation. <a href="#">[10]</a>
Tyrosine	<10% (Inter-assay) <a href="#">[8]</a> <a href="#">[9]</a>	A robust method with good precision. <a href="#">[8]</a>	
Ion-Exchange Chromatography (IEC)	Phenylalanine	7.29% - 9.1% (ERNDIM Scheme) <a href="#">[12]</a> <a href="#">[13]</a>	Considered a gold standard method, often used as a reference. <a href="#">[14]</a> Inter-laboratory CVs for well-performing amino

acids are generally  
below 12%.[\[12\]](#)

Tyrosine	~8% (ERNDIM Scheme for similar amino acids) <a href="#">[12]</a>	Demonstrates good precision in EQA schemes. <a href="#">[12]</a>
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Note: The presented CV% ranges are compiled from different studies and proficiency testing reports and may vary depending on the specific EQA scheme, participant laboratories, and the concentration of the analyte.

## Experimental Protocols

### Tandem Mass Spectrometry (MS/MS) for Phe and Tyr in Dried Blood Spots (DBS)

This method is widely adopted for newborn screening due to its high throughput and sensitivity.

#### Sample Preparation:

- A 3mm disk is punched from the dried blood spot into a 96-well microplate.
- An extraction solution containing internal standards (isotopically labeled Phe and Tyr) in a solvent (e.g., methanol) is added to each well.
- The plate is agitated to facilitate the extraction of the amino acids.
- After extraction, the supernatant is transferred to a new plate for analysis. Some methods may include a derivatization step to improve chromatographic separation and detection, often using reagents like formaldehyde.[\[3\]](#)

#### LC-MS/MS Analysis:

- The extracted sample is injected into a liquid chromatography system to separate Phe and Tyr from other components.
- The separated analytes are then introduced into a tandem mass spectrometer.

- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify Phe, Tyr, and their respective internal standards based on their unique mass-to-charge ratios.
- The concentration of each amino acid is calculated by comparing the signal intensity of the analyte to that of its corresponding internal standard.[\[2\]](#)[\[15\]](#)

## High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method utilizes the natural fluorescence of Phe and Tyr for their quantification.

### Sample Preparation:

- Plasma or serum samples are deproteinized, typically by adding an acid like perchloric acid or trichloroacetic acid.[\[10\]](#)[\[11\]](#)
- The mixture is centrifuged, and the clear supernatant is collected for analysis.
- For dried blood spots, a similar extraction procedure to the MS/MS method is used, followed by deproteinization of the extract.[\[8\]](#)

### HPLC Analysis:

- The prepared sample is injected into an HPLC system equipped with a C8 or C18 reversed-phase column.[\[10\]](#)[\[16\]](#)
- An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and a buffer solution) is used to separate Phe and Tyr.[\[8\]](#)[\[10\]](#)
- A fluorescence detector is set to an excitation wavelength of approximately 210-215 nm and an emission wavelength of 283-303 nm to detect the native fluorescence of the amino acids.[\[10\]](#)[\[11\]](#)[\[16\]](#)
- Quantification is achieved by comparing the peak areas of Phe and Tyr in the sample to those of known standards.[\[11\]](#)

## Ion-Exchange Chromatography (IEC)

This is a classic and robust method for amino acid analysis.[\[14\]](#)

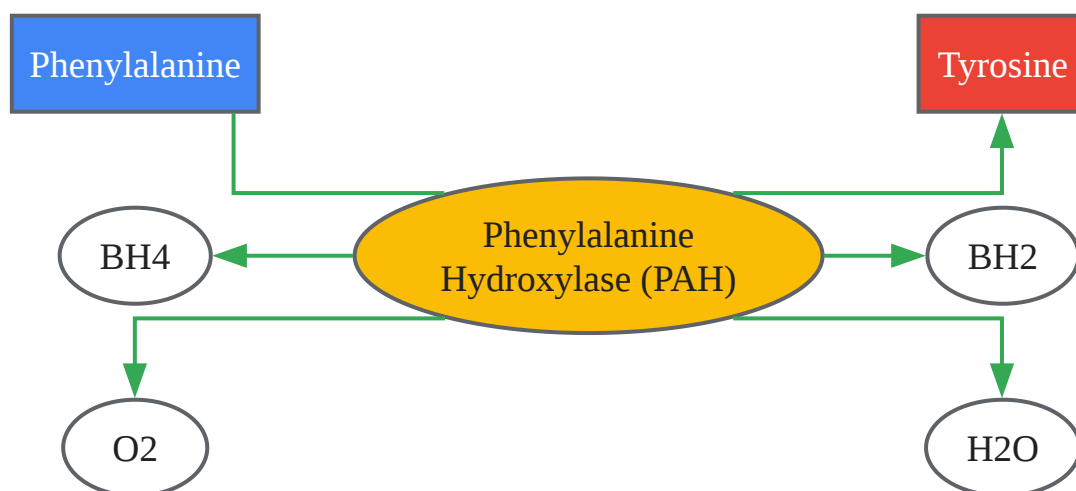
### Sample Preparation:

- Proteins in the sample (e.g., plasma) are precipitated.
- The supernatant containing the free amino acids is collected. For protein hydrolysates, the protein is first hydrolyzed to its constituent amino acids.[\[14\]](#)

### IEC Analysis:

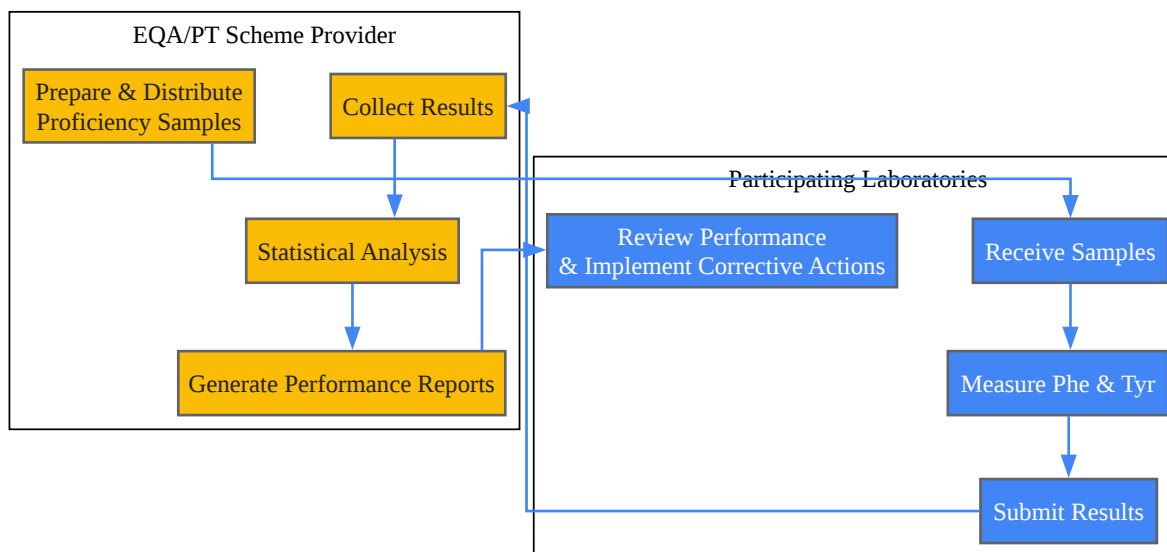
- The sample is loaded onto a cation-exchange column.[\[17\]](#)
- A series of buffers with increasing pH and/or ionic strength are pumped through the column to sequentially elute the different amino acids.[\[17\]](#)
- After elution from the column, the amino acids are mixed with a ninhydrin reagent and heated in a reaction coil. Ninhydrin reacts with the amino acids to form a colored compound.  
[\[14\]](#)[\[17\]](#)
- The colored product is detected by a photometer at two different wavelengths (typically 570 nm for most amino acids and 440 nm for proline).[\[17\]](#)
- The concentration of each amino acid is determined by the area of its corresponding peak in the chromatogram.[\[17\]](#)

## Mandatory Visualization



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Metabolic pathway of Phenylalanine to Tyrosine.



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Workflow of an inter-laboratory validation study.

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